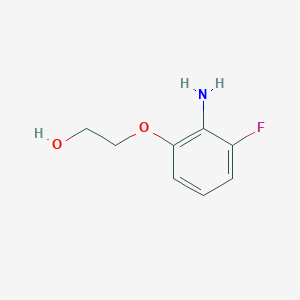

2-(2-Amino-3-fluorophenoxy)ethan-1-OL

Description

2-(2-Amino-3-fluorophenoxy)ethan-1-OL is an ethanolamine derivative featuring a fluorinated aromatic ring and an amino group. Its structure comprises a phenoxy group attached to an ethanol backbone, with a fluorine atom at the meta-position and an amino group at the ortho-position relative to the oxygen linkage. This compound is hypothesized to exhibit unique physicochemical properties due to the interplay of hydrogen bonding (from the amino and hydroxyl groups) and the electron-withdrawing effects of fluorine.

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

2-(2-amino-3-fluorophenoxy)ethanol |

InChI |

InChI=1S/C8H10FNO2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5,10H2 |

InChI Key |

QQPQTYYUOZOLIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 2-chloroethanol.

Reaction: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol with the amino group of 2-fluoroaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and quality control ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-fluorophenoxy)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of 2-(2-Amino-3-fluorophenoxy)acetaldehyde.

Reduction: Formation of 2-(2-Amino-3-fluorophenoxy)ethanamine.

Substitution: Formation of 2-(2-Amino-3-chlorophenoxy)ethan-1-ol when fluorine is substituted with chlorine.

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development

This compound has been identified as a potential lead compound for developing new antimicrobial and antitumor agents. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability in drug candidates. The dual functional groups (amino and hydroxyl) may contribute to its ability to interact with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Preliminary studies suggest that 2-(2-Amino-3-fluorophenoxy)ethan-1-OL may exhibit antimicrobial properties, potentially inhibiting bacterial growth. Its ability to interact with biological macromolecules indicates that it may serve as an enzyme inhibitor, impacting metabolic pathways involved in disease processes.

Enzyme Interaction Studies

Research has focused on the binding affinity of this compound to various enzymes and receptors. Initial findings indicate that it may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways relevant to cancer cells. These interactions are crucial for understanding its therapeutic applications.

Biological Research

Biological Evaluation

The compound's biological evaluation includes assessing its effects on different cell lines and biological systems. For instance, compounds structurally related to this compound have shown varying degrees of activity against pathogens like Mycobacterium avium subsp. paratuberculosis, indicating its potential utility in treating infections .

Cosmetic Applications

Beyond medicinal uses, there is potential for this compound in cosmetic formulations due to its properties that may enhance skin hydration and stability of formulations. Research indicates that compounds with similar structural features have been successfully incorporated into topical products, suggesting that this compound could also be beneficial in this context .

Comparative Analysis of Related Compounds

The following table summarizes some compounds with structural similarities to this compound, highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminoethanol | Contains an amino group and hydroxyl group | Simpler structure without fluorine |

| 3-Fluoroaniline | Contains a fluorine atom and amino group | Lacks the phenoxy and hydroxyl functionalities |

| 4-(2-Aminoethoxy)phenol | Contains an amino group and ether linkage | Different positioning of functional groups |

| 2-(2-Aminophenoxy)ethanol | Contains an amino group and phenoxy functionality | Similar but lacks fluorine |

The uniqueness of this compound lies in its combination of fluorine substitution and dual functional groups (amino and hydroxyl), which may enhance its biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-fluorophenoxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(2-Amino-3-fluorophenoxy)ethan-1-OL, differing primarily in substituents or backbone modifications:

Key Observations:

Substituent Effects on Reactivity: The amino group in this compound likely enhances solubility in polar solvents compared to methoxy or bromine substituents (e.g., compound 23) . Fluorine’s electron-withdrawing nature may increase stability against oxidative degradation, as seen in fluorinated analogs like (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL .

Synthetic Challenges: Halogenated phenyl ethanol derivatives (e.g., compound 23) often require reductive amination or LiAlH₄-mediated reductions, with yields varying based on substituent steric effects .

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability:

- Compound 25 (1-(4-((2-([1,1'-Biphenyl]-2-yloxy)-2,3,3,3-tetrafluoropropyl)amino)phenyl)ethan-1-one): Melting point = 89–92°C; stability linked to fluorinated alkyl chains .

- This compound (hypothesized): Expected lower melting point than nitro-substituted analogs due to reduced crystallinity from hydroxyl and amino groups.

Mass Spectrometry Patterns:

- Fluorinated compounds (e.g., compound 41 in ) exhibit characteristic fragment ions (e.g., m/z 148 (100%)) from C-F bond cleavage . Similar patterns may occur in this compound.

Biological Activity

2-(2-Amino-3-fluorophenoxy)ethan-1-OL, a compound with potential pharmacological significance, exhibits various biological activities primarily attributed to its interactions with biological macromolecules. This article reviews its biological activity, focusing on its anti-proliferative effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features an amino group and a fluorinated phenoxy moiety, which contribute to its biological reactivity. The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, while the fluorine atom may influence its lipophilicity and bioavailability.

1. Anti-Proliferative Activity

Research indicates that derivatives of phenoxy compounds, including this compound, demonstrate significant anti-proliferative activity against various cancer cell lines. For instance, a study evaluated several diphenyl ether derivatives and found that compounds with similar structures exhibited IC50 values ranging from 0.012 to 0.16 µM against mouse leukemia (L1210) and human cancer cell lines like HeLa and CEM .

Table 1: Anti-Proliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16c | L1210 | 0.04 |

| 16d | HeLa | 0.12 |

| 16n | CEM | 0.012 |

This suggests that structural modifications in phenoxy compounds can lead to enhanced anti-cancer properties.

2. Receptor Interactions

The compound has been studied for its interactions with various receptors, particularly in the context of dopamine receptor activity. A high-throughput screening assay indicated that phenoxy derivatives can act as selective agonists for D3 dopamine receptors . These interactions are crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease.

Table 2: Receptor Activity of Phenoxy Derivatives

| Compound ID | D3R Agonist EC50 (nM) | D2R Agonist EC50 (nM) |

|---|---|---|

| Compound A | 278 ± 62 | Inactive |

| Compound B | 98 ± 21 | >100,000 |

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have shown that compounds in this class can induce apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

Case Study: Anti-Cancer Efficacy

A recent study investigated the anti-cancer efficacy of a series of substituted phenoxy compounds, including those structurally related to this compound. The results demonstrated significant tumor growth suppression in vivo using murine models, indicating the potential for these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-(2-Amino-3-fluorophenoxy)ethan-1-OL, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or reductive amination. For fluorinated aromatic intermediates, use anhydrous conditions with catalysts like Pd/C or LiAlH4 for reductions (e.g., amine group introduction). Monitor reaction progress via TLC or HPLC, and optimize pH (neutral to mildly basic) to prevent dehalogenation of the fluorinated ring. Temperature control (40–60°C) is critical to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorophenoxy groups) and hydroxyl/amine protons (broad signals at δ 1.5–5.0 ppm). Use deuterated DMSO or CDCl3 as solvents.

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺). Compare retention times with standards .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, goggles) to prevent skin/eye contact.

- Work in a fume hood due to potential amine volatility.

- Store in airtight containers under nitrogen to avoid oxidation.

- Dispose of waste via accredited chemical disposal services, particularly for fluorinated byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the fluorophenoxy ring) to assess β2-adrenoceptor affinity.

- In Vitro Assays : Use HEK-293 cells transfected with human β2-adrenoceptors to measure cAMP production. Compare EC₅₀ values against reference agonists (e.g., isoproterenol).

- Computational Docking : Employ Schrödinger Suite or AutoDock Vina to model interactions with receptor binding pockets, focusing on hydrogen bonding with Serine-203/207 residues .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of fluorinated ethanol derivatives like this compound?

- Methodological Answer :

- QSPR Models : Use ADMET Predictor or SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability with GROMACS, accounting for fluorinated hydrophobicity.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 16) to predict metabolic stability at the fluorophenoxy site .

Q. How should researchers address discrepancies in toxicity data when assessing this compound's safety profile?

- Methodological Answer :

- Dose-Response Analysis : Conduct subchronic rodent studies (OECD 408) with graded doses (10–1000 mg/kg) to identify NOAEL/LOAEL.

- Mechanistic Studies : Use in vitro hepatocyte assays to screen for mitochondrial toxicity (Seahorse XF Analyzer).

- Data Reconciliation : Apply Bayesian statistical models to harmonize conflicting in vivo/in vitro results, prioritizing endpoints with mechanistic plausibility (e.g., hemotoxicity vs. hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.